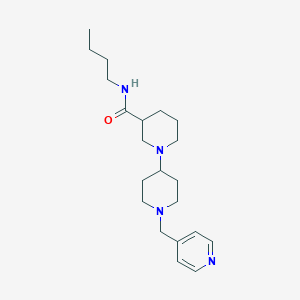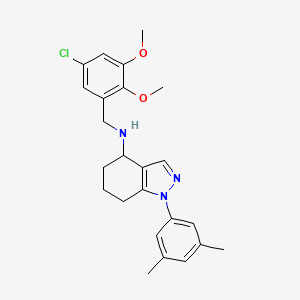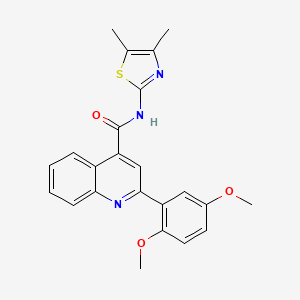
N-butyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as BPC-157 and is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 has been found to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving angiogenesis.
Mecanismo De Acción
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by modulating the activity of growth factors and cytokines, which play a key role in tissue healing and inflammation.
Biochemical and Physiological Effects:
BPC-157 has been found to have a wide range of biochemical and physiological effects. It has been shown to promote the proliferation of fibroblasts, which are important cells involved in tissue healing. BPC-157 also reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, which helps to reduce inflammation. Additionally, BPC-157 has been found to improve angiogenesis, which is the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and reduce inflammation. This makes it a valuable tool for studying the mechanisms of tissue repair and inflammation. However, one limitation of using BPC-157 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.
Direcciones Futuras
There are many potential future directions for research on BPC-157. One area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. BPC-157 has been shown to reduce inflammation in animal models of inflammatory bowel disease, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is its potential use in the treatment of musculoskeletal injuries, such as tendon and ligament injuries. BPC-157 has been shown to promote tissue healing and reduce inflammation in animal models of musculoskeletal injuries, and further research is needed to determine its potential therapeutic applications in humans.
Conclusion:
BPC-157 is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It has been found to promote tissue healing, reduce inflammation, and improve angiogenesis. BPC-157 has many potential future directions for research, including its use in the treatment of inflammatory bowel disease and musculoskeletal injuries. Further research is needed to fully understand the mechanisms of action of BPC-157 and its potential therapeutic applications.
Métodos De Síntesis
BPC-157 is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
BPC-157 has been studied extensively for its potential therapeutic applications. It has been found to promote tissue healing and reduce inflammation in a variety of animal models. BPC-157 has also been shown to improve angiogenesis and enhance the formation of new blood vessels.
Propiedades
IUPAC Name |
N-butyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-2-3-10-23-21(26)19-5-4-13-25(17-19)20-8-14-24(15-9-20)16-18-6-11-22-12-7-18/h6-7,11-12,19-20H,2-5,8-10,13-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCZQMKQVIGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)

![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6117321.png)

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6117343.png)

![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)